molecular formula C19H21F3N2 B5635789 1-Benzyl-4-(2-trifluoromethyl-benzyl)-piperazine

1-Benzyl-4-(2-trifluoromethyl-benzyl)-piperazine

Cat. No.: B5635789
M. Wt: 334.4 g/mol
InChI Key: KQEROGTWFRPRET-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-trifluoromethyl-benzyl)-piperazine is a fluorinated organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of a trifluoromethyl group in the benzyl moiety imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(2-trifluoromethyl-benzyl)-piperazine typically involves the reaction of piperazine with benzyl halides. The process can be summarized as follows:

    Starting Materials: Piperazine and 2-trifluoromethyl-benzyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.

    Catalysts: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.

    Procedure: The piperazine is dissolved in the solvent, and the benzyl halide is added dropwise. The mixture is then heated under reflux for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(2-trifluoromethyl-benzyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-Benzyl-4-(2-trifluoromethyl-benzyl)-piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-trifluoromethyl-benzyl)-piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-Benzylpiperidine: Contains a different ring structure, leading to variations in reactivity and applications.

    2-Trifluoromethylbenzylamine: Shares the trifluoromethyl group but lacks the piperazine ring.

Uniqueness

1-Benzyl-4-(2-trifluoromethyl-benzyl)-piperazine is unique due to the presence of both the piperazine ring and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-benzyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2/c20-19(21,22)18-9-5-4-8-17(18)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEROGTWFRPRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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